N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Description
Synthesis Analysis
The synthesis of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide and related compounds involves complex organic reactions, including condensation, cyclization, and functional group transformations. These processes are designed to construct the pyrrolidinyl skeleton, introduce the acetamide group, and incorporate the cyclopentylamino moiety in a controlled manner. Techniques such as conformational analysis are employed to optimize the synthesis routes and improve the yield and purity of the target compound (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide is characterized by X-ray diffraction, NMR spectroscopy, and computational modeling. These analyses provide insights into the compound's stereochemistry, conformational preferences, and electronic structure. The spatial arrangement of its functional groups affects its reactivity, interaction with biological targets, and overall physicochemical properties (Umezono & Okuno, 2015).
Chemical Reactions and Properties
N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide participates in various chemical reactions, including nucleophilic substitutions and transformations of its functional groups. These reactions are essential for modifying the compound for specific applications or for further derivatization in synthetic pathways. The compound's reactivity is influenced by the electronic nature of the pyrrolidinyl ring and the steric effects of the cyclopentylamino group (Galeazzi et al., 1996).
Physical Properties Analysis
The physical properties of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, such as solubility, melting point, and crystalline structure, are crucial for its handling, formulation, and application in different contexts. These properties are determined using various analytical techniques, and they influence the compound's stability, bioavailability, and interaction with other substances (Caira et al., 1999).
Chemical Properties Analysis
The chemical properties of N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are influenced by the compound's molecular structure and the electronic effects of its functional groups (Liu et al., 2014).
properties
IUPAC Name |
N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11(21)18-13-6-8-14(9-7-13)20-16(22)10-15(17(20)23)19-12-4-2-3-5-12/h6-9,12,15,19H,2-5,10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGBYUFMRYCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(cyclopentylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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